1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea
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Overview
Description
- The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol derivatives.
Attachment of Fluorophenyl Group:
- The fluorophenyl group is typically introduced through nucleophilic aromatic substitution reactions, using fluorobenzene derivatives and appropriate nucleophiles.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the cyclopropyl and fluorophenyl groups. Key steps may include:
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Formation of Imidazo[1,2-a]pyridine Core:
- Starting from 2-aminopyridine, the imidazo[1,2-a]pyridine core can be synthesized through cyclization reactions involving aldehydes or ketones under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl ring or the imidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, often under reflux conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development, targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, modulating their activity and downstream signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea can be compared with other compounds that share similar structural features or applications:
Similar Compounds:
Uniqueness: The presence of the fluorophenyl group in this compound imparts unique electronic and steric properties, potentially enhancing its biological activity and stability compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Properties
IUPAC Name |
1-cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c19-15-5-1-2-6-16(15)21-18(24)23(13-8-9-13)12-14-11-20-17-7-3-4-10-22(14)17/h1-7,10-11,13H,8-9,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKUOQYCHYGYJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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